molecular formula C5H3NO2S B1386523 4,5-Thiazoledicarboxaldehyde CAS No. 13669-78-8

4,5-Thiazoledicarboxaldehyde

Cat. No. B1386523
CAS RN: 13669-78-8
M. Wt: 141.15 g/mol
InChI Key: BKHZLTKQOBJPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Thiazoledicarboxaldehyde is a chemical compound with the molecular formula C5H3NO2S . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4,5-Thiazoledicarboxaldehyde from 4,5-Thiazoledicarbonitrile has been reported . A review of the synthesis and biological activity of thiazoles provides information on several synthetic paths and varied physico-chemical factors .


Molecular Structure Analysis

The molecular structure of 4,5-Thiazoledicarboxaldehyde includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur . The thiazole nucleus is part of the vitamin B (thiamine) structure .


Chemical Reactions Analysis

Thiazoles, including 4,5-Thiazoledicarboxaldehyde, are used to obtain free carbene particles and complexed with transition metals. Their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Further studies have shown the importance of close proximity, peri-like interactions on the structure, reactivity, and electronic properties of 4,5-disubstituted carbazoles .

Safety And Hazards

When handling 4,5-Thiazoledicarboxaldehyde, it is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The future directions for research on 4,5-Thiazoledicarboxaldehyde could include further investigation of its synthesis, chemical reactions, and potential applications. For example, a study on the direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation introduces a range of versatile 4,5-functionality, enabling the wider investigation of ring annulation and close proximity effects on carbazole properties .

properties

IUPAC Name

1,3-thiazole-4,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO2S/c7-1-4-5(2-8)9-3-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHZLTKQOBJPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Thiazoledicarboxaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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